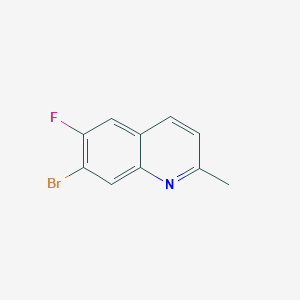

7-Bromo-6-fluoro-2-methylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrFN |

|---|---|

Molecular Weight |

240.07 g/mol |

IUPAC Name |

7-bromo-6-fluoro-2-methylquinoline |

InChI |

InChI=1S/C10H7BrFN/c1-6-2-3-7-4-9(12)8(11)5-10(7)13-6/h2-5H,1H3 |

InChI Key |

CAKRXHWMTPYDIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C=C1)F)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 7 Bromo 6 Fluoro 2 Methylquinoline

Reactions at Halogen Sites (Bromine and Fluorine)

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromine atom at the C-7 position of the quinoline (B57606) ring serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling for Arylation and Alkylation

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures or for alkylation. libretexts.org In the context of 7-Bromo-6-fluoro-2-methylquinoline, the reaction would involve the palladium-catalyzed coupling of the C-7 bromine with various organoboron reagents, such as boronic acids or esters. This reaction is valued for its mild conditions and tolerance of a wide array of functional groups. scispace.com The general reactivity trend for aryl halides in Suzuki coupling is I > Br > Cl >> F, which suggests that the C-7 bromine would react selectively over the C-6 fluorine.

A typical reaction setup would involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Na₂CO₃), and a suitable solvent system. The reaction with an arylboronic acid would yield a 7-aryl-6-fluoro-2-methylquinoline derivative.

Interactive Table: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid/Ester | Catalyst | Base | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Fluoro-2-methyl-7-phenylquinoline |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 6-Fluoro-7-(4-methoxyphenyl)-2-methylquinoline |

| 3 | Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 6-Fluoro-2,7-dimethylquinoline |

Sonogashira, Heck, and Stille Coupling Applications

Further C-C bond formation can be achieved through other established cross-coupling methodologies:

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. soton.ac.ukresearchgate.net It is an efficient method for synthesizing 7-alkynyl-6-fluoro-2-methylquinoline derivatives, which are valuable precursors for more complex heterocyclic structures.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. mdpi.com This would result in the formation of 7-alkenyl-6-fluoro-2-methylquinoline derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a base.

Stille Coupling: The Stille reaction uses an organotin reagent as the coupling partner. wikipedia.org While effective, its use has been somewhat limited by the toxicity of the tin reagents involved. It offers a pathway to introduce a variety of organic groups at the C-7 position.

Negishi Coupling and Related Zinc-Mediated Reactions

The Negishi coupling employs organozinc reagents, which are known for their high reactivity and functional group tolerance. orgsyn.org This method can be particularly useful for coupling with alkyl or aryl partners that may be challenging for other methods. researchgate.net The preparation of the requisite organozinc reagent and its subsequent palladium-catalyzed reaction with this compound would provide access to a broad scope of 7-substituted products. Generally, aromatic bromides are effective coupling partners in Negishi reactions. orgsyn.orgresearchgate.net

Nucleophilic Displacement Reactions (e.g., with Amines, Thiols, Alcohols)

Nucleophilic aromatic substitution (SₙAr) on the quinoline ring is generally difficult without strong electron-withdrawing groups activating the ring. The fluorine atom at C-6 could potentially undergo SₙAr reactions under harsh conditions (high temperature and pressure) with strong nucleophiles like amines, thiols, or alkoxides. However, the bromine at C-7 is not typically reactive towards SₙAr. Palladium or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are more common and efficient methods for forming C-N, C-S, and C-O bonds at the C-7 position, starting from the bromide.

Grignard Reagent and Organolithium Chemistry

The bromine atom at the C-7 position can be utilized to form organometallic intermediates, which are powerful nucleophiles for subsequent reactions.

Grignard Reagent Formation: The reaction of this compound with magnesium metal would theoretically form the corresponding Grignard reagent, 7-(magnesiobromo)-6-fluoro-2-methylquinoline. However, the presence of the quinoline nitrogen may complicate this reaction. Grignard reagents are highly reactive towards various electrophiles, including aldehydes, ketones, and carbon dioxide, allowing for the introduction of a wide range of functional groups.

Organolithium Chemistry: Halogen-lithium exchange, typically using an alkyllithium reagent like n-butyllithium at low temperatures, is a common method for generating organolithium species from aryl bromides. cardiff.ac.ukresearchgate.net This would convert the C-7 bromine into a lithium atom, creating a highly reactive nucleophilic center at that position. acs.org This 7-lithio-6-fluoro-2-methylquinoline intermediate can then be trapped with various electrophiles to introduce substituents. The use of lithium diisopropylamide (LDA) could also lead to directed ortho-metalation, potentially at the C-5 or C-8 positions, depending on the directing influence of the existing substituents, though halogen-lithium exchange at the bromine site is generally faster. cardiff.ac.uk

Interactive Table: Potential Products from Organometallic Intermediates

| Organometallic Intermediate | Electrophile | Resulting Functional Group at C-7 |

| Grignard Reagent | Formaldehyde (HCHO) | -CH₂OH (Hydroxymethyl) |

| Organolithium Reagent | Carbon Dioxide (CO₂) | -COOH (Carboxylic Acid) |

| Grignard Reagent | Acetone ((CH₃)₂CO) | -C(OH)(CH₃)₂ (2-Hydroxyprop-2-yl) |

| Organolithium Reagent | N,N-Dimethylformamide (DMF) | -CHO (Formyl) |

Redox Chemistry of the Quinoline CoreThe redox properties of this compound, including its behavior under oxidative or reductive conditions, have not been experimentally determined or reported in published studies.

Hydrogenation and Reduction Strategies

The hydrogenation of the quinoline ring is a common strategy to produce tetrahydroquinoline derivatives, which are important scaffolds in medicinal chemistry. The reduction typically occurs selectively in the nitrogen-containing pyridine (B92270) ring, leaving the carbocyclic (benzene) ring intact.

For this compound, the primary product of catalytic hydrogenation would be 7-bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. This transformation involves the saturation of the C2-C3 and C4-N1 double bonds. Various catalytic systems are employed for the hydrogenation of quinolines, often utilizing noble metals like palladium or platinum, or other transition metal-based catalysts.

A significant challenge in the hydrogenation of halogenated quinolines is the potential for hydrodehalogenation, where the carbon-halogen bond is cleaved and replaced with a carbon-hydrogen bond. Studies on the hydrogenation of bromoquinolines using molybdenum disulfide (MoS₂) catalysts have shown that this catalyst can effectively reduce the quinoline ring without cleaving the C-Br bond, making it a potentially attractive option for the selective hydrogenation of this compound. rsc.org The selectivity of these MoS₂ catalysts can be sensitive to their preparation temperature and morphology. rsc.org For instance, while some MoS₂ preparations led to hydrodehalogenation in 6-bromoquinoline, others provided high yields of the desired bromo-1,2,3,4-tetrahydroquinoline. rsc.org

Alternative reduction strategies that offer different regioselectivity have also been developed. For example, a semireduction of the quinoline system can be achieved through a photoexcited dearomative hydrosilylation process using triethylsilane and an acid, which selectively reduces the carbocyclic ring. nih.gov This method could potentially provide access to 7-bromo-6-fluoro-2-methyl-5,8-dihydroquinoline derivatives.

| Substrate | Reagents/Catalyst | Product | Key Findings | Reference |

|---|---|---|---|---|

| Bromoquinolines (5-, 7-, 8-isomers) | H₂, MoS₂ | Bromo-1,2,3,4-tetrahydroquinolines | Efficient hydrogenation without C-Br bond cleavage, with yields above 94%. | rsc.org |

| 6-Bromoquinoline | H₂, MoS₂ | 6-Bromo-1,2,3,4-tetrahydroquinoline and Tetrahydroquinoline | Reaction showed lower selectivity, with hydrodehalogenation as a significant side reaction depending on the catalyst preparation. | rsc.org |

| Quinoline | TFA, Triethylsilane, 300 nm photoirradiation | 1,2,3,4-Tetrahydroquinoline | An optimized method for the complete reduction of the pyridine ring. | nih.gov |

| Quinoline | HFIP, Triethylsilane | Hydrosilylated Dihydroquinoline | A dearomative hydrosilylation that provides an allylic silane product. | nih.gov |

Oxidative Transformations

The 2-methyl group of the quinoline ring is the primary site for oxidative transformations. This benzylic-like position is activated and can be oxidized to various functional groups, including aldehydes, carboxylic acids, or acetates, depending on the oxidant and reaction conditions.

Oxidation to Aldehydes: The oxidation of 2-methylquinolines (quinaldines) to the corresponding 2-formylquinolines (quinaldehydes) is a valuable synthetic transformation. Selenium dioxide (SeO₂) in a solvent like dioxane is a classic reagent for this conversion. tandfonline.com Studies have shown that the yield of the aldehyde is dependent on the molar ratio of the oxidant to the substrate. tandfonline.com Using an excess of SeO₂ generally provides the best yields of the aldehyde. tandfonline.com Another approach involves using hypervalent iodine(III) reagents, which offer a metal-free method for the chemoselective oxidation of methylquinolines to the corresponding aldehydes under mild conditions.

Oxidation to Carboxylic Acids: Stronger oxidizing agents or more vigorous conditions can lead to the formation of the corresponding quinoline-2-carboxylic acid. Nickel peroxide has been shown to oxidize 2-methylquinoline-3-carboxylic acid to quinoline-2,3-dicarboxylic acid in high yield at room temperature. tandfonline.com It is plausible that under similar conditions, the methyl group of this compound could be oxidized to a carboxylic acid.

Oxidation to Acetates: Catalytic aerobic oxidation provides another route for the functionalization of the methyl group. For instance, palladium(II) complexes derived from 2,6-pyridinedicarboxylic acid can catalyze the regioselective aerobic oxidation of substituted 8-methylquinolines in an acetic acid/acetic anhydride solution to yield the corresponding 8-quinolylmethyl acetates. rsc.org This method demonstrates good tolerance for various substituents, including halogens, on the quinoline ring. rsc.org A similar strategy could potentially be applied to this compound to produce 7-bromo-6-fluoro-2-(acetoxymethyl)quinoline.

| Substrate Class | Reagents/Catalyst | Product Class | Key Findings | Reference |

|---|---|---|---|---|

| 2- and 4-Methylquinolines | Selenium dioxide (SeO₂) in dioxane | Quinoline-2- and 4-carboxaldehydes | Yields are optimized when an excess of the oxidant is used; the purity of SeO₂ is not a critical factor. | tandfonline.com |

| 4-Methylquinolines | Hypervalent iodine(III) reagents (e.g., PIDA) | Quinoline-4-carbaldehydes | A metal-free and mild reaction with good functional group tolerance. | researchgate.net |

| 2-Methylquinoline-3-carboxylic acid | Nickel Peroxide in aqueous base | Quinoline-2,3-dicarboxylic acid | High yield oxidation at room temperature. | tandfonline.com |

| 8-Methylquinolines | Pd(OAc)₂, Aryl Iodides | 8-Benzoylquinolines | A sequential arylation/oxidation of the benzylic C-H bond. | acs.org |

| Substituted 8-Methylquinolines | O₂, Pd(II)/2,6-pyridinedicarboxylic acid system in AcOH-Ac₂O | 8-Quinolylmethyl acetates | Catalytic, regioselective aerobic oxidation with high yield; tolerates halogen and nitro groups. | rsc.org |

7 Bromo 6 Fluoro 2 Methylquinoline As a Versatile Synthetic Scaffold

Design and Synthesis of Complex Quinoline-Based Heterocycles

The unique substitution pattern of 7-Bromo-6-fluoro-2-methylquinoline makes it an ideal starting material for the synthesis of more complex heterocyclic systems. The reactivity of the bromine atom is central to these transformations, providing a reliable anchor point for the construction of additional rings.

Bridged and Fused Ring Systems Construction

While direct examples of the use of this compound in the construction of bridged ring systems are not extensively documented in publicly available research, the principles of their synthesis can be inferred from related chemistry. The construction of bridged systems often involves intramolecular cyclization reactions. For instance, a substituent introduced at the 7-position via a cross-coupling reaction could contain a reactive group capable of forming a bond with another part of the quinoline (B57606) scaffold, such as the nitrogen atom or the methyl group at the 2-position, to create a bridged structure.

The synthesis of fused ring systems from halo-quinolines is a more common strategy. For example, a Sonogashira coupling of this compound with a terminal alkyne bearing a suitable functional group could be followed by an intramolecular cyclization to yield a new fused ring. The nature of the alkyne and the cyclization conditions would determine the size and type of the fused ring. Research on other fluoroquinolone derivatives has demonstrated that N-1 and C-8 substituents can be fused to form additional rings, a strategy that could potentially be adapted to the this compound scaffold. nih.gov

A general approach to synthesizing fused heterocyclic systems involves the annulation of a new ring onto the existing quinoline core. For instance, a substituent introduced at the 7-position could undergo a subsequent reaction with the hydrogen at the 8-position to form a new ring. The specific reagents and reaction conditions would dictate the nature of the resulting fused system.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Fused Ring Precursors from this compound

| Cross-Coupling Reaction | Reagent | Potential Fused Ring System |

| Suzuki Coupling | Arylboronic acid with an ortho-functional group | Polycyclic aromatic systems |

| Sonogashira Coupling | Terminal alkyne with a functional group | Fused heterocycles containing alkynes |

| Buchwald-Hartwig Amination | Amine with a pendant reactive group | Fused nitrogen-containing heterocycles |

Polycyclic Aromatic Systems Incorporating the Quinoline Unit

The construction of polycyclic aromatic systems (PASs) often relies on the palladium-catalyzed cross-coupling of aryl halides with arylboronic acids (Suzuki coupling). This compound is an excellent candidate for such reactions. By coupling it with various arylboronic acids, multi-ring systems can be assembled. For example, coupling with naphthaleneboronic acid would yield a naphthylquinoline derivative, a simple PAS. More complex PASs could be constructed by using boronic acids of larger aromatic systems or by performing sequential coupling reactions.

The reactivity of the C-Br bond allows for selective functionalization, enabling the stepwise construction of complex aromatic architectures. The fluorine substituent can also play a role in the electronic properties and stacking interactions of the resulting PASs, which is relevant for applications in materials science, such as organic electronics.

Development of Advanced Organic Probes and Chemical Tools

The quinoline scaffold is a well-known fluorophore, and its derivatives are widely used as fluorescent probes and imaging agents. The substitution pattern of this compound offers multiple avenues for the development of sophisticated chemical tools.

Synthesis of Fluorescent and Luminescent Quinoline Derivatives

The inherent fluorescence of the quinoline ring can be modulated by introducing different substituents. The bromo group at the 7-position of this compound can be replaced with various fluorogenic groups through cross-coupling reactions. For instance, coupling with fluorescent boronic acids or alkynes can lead to new quinoline-based dyes with tailored photophysical properties.

Furthermore, the amino group, which can be introduced at the 7-position via a Buchwald-Hartwig amination, is a common auxochrome that can significantly enhance the fluorescence quantum yield of the quinoline core. The nature of the introduced amino substituent can be varied to fine-tune the emission wavelength and other photophysical parameters. The fluorine atom at the 6-position can also influence the fluorescence properties through its electron-withdrawing nature.

Table 2: Potential Strategies for the Synthesis of Fluorescent Derivatives

| Synthetic Strategy | Reagent/Reaction | Expected Outcome |

| Suzuki Coupling | Fluorescent arylboronic acid | C-C coupled fluorescent derivative |

| Sonogashira Coupling | Fluorescent terminal alkyne | C-C coupled fluorescent derivative with extended conjugation |

| Buchwald-Hartwig Amination | Fluorescent amine | C-N coupled fluorescent derivative |

Radiolabeling Strategies for Imaging Probes in Research

The development of radiolabeled quinoline derivatives for use as imaging probes in techniques like Positron Emission Tomography (PET) is an active area of research. The this compound scaffold provides a promising starting point for the synthesis of such probes.

The bromine atom can be replaced with a radioisotope, such as bromine-76 (B1195326) (a positron emitter), through a halogen exchange reaction. Alternatively, the bromo group can be used as a handle to introduce a radiolabeled prosthetic group. For example, a Stille coupling with a radiolabeled organotin reagent could be employed to introduce a carbon-11 (B1219553) or fluorine-18 (B77423) labeled group.

The fluorine atom already present in the molecule could potentially be replaced with the positron-emitting isotope fluorine-18. However, the conditions required for nucleophilic aromatic substitution of the C-F bond in this electron-rich system might be challenging. A more viable approach would be to introduce a precursor for radiolabeling, such as a nitro group or a leaving group at a different position, which can then be converted to a radiolabeled functionality in the final step of the synthesis.

Application in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The this compound scaffold possesses several features that make it an interesting component for supramolecular assemblies.

The aromatic quinoline core can participate in π-π stacking interactions, which are a key driving force for the self-assembly of many supramolecular structures. The fluorine atom can engage in halogen bonding and other non-covalent interactions, which can influence the packing and stability of the resulting assemblies. The bromine atom can also participate in halogen bonding, an interaction that is increasingly being utilized in crystal engineering and the design of supramolecular materials. acs.org

By modifying the 7-position through cross-coupling reactions, recognition sites for other molecules can be introduced. For example, the incorporation of hydrogen bond donors and acceptors can direct the self-assembly of the quinoline derivatives into specific architectures, such as sheets, ribbons, or more complex three-dimensional networks. The ability to systematically vary the substituents on the quinoline core allows for the fine-tuning of the intermolecular interactions and thus the rational design of supramolecular materials with desired properties.

Macrocycle and Receptor Design

There is no specific information available in the searched literature detailing the use of this compound in the design and synthesis of macrocycles or molecular receptors. While the synthesis of macrocyclic hosts from various aromatic building blocks, including dihaloaromatic compounds, is a well-established field, the application of this specific quinoline derivative has not been documented in the accessible research. The potential for this compound to act as a rigid, functionalizable corner piece in a larger macrocyclic structure is theoretically sound, but experimental evidence is lacking.

Self-Assembly Processes

Similarly, there is a scarcity of research on the self-assembly processes involving this compound. The general principles of self-assembly in quinoline derivatives, driven by π-π stacking, hydrogen bonding, and other non-covalent interactions, are known. The presence of both a hydrogen bond acceptor (the quinoline nitrogen) and halogen bond donors (bromine and fluorine) could direct specific self-assembly pathways. However, without dedicated studies, any discussion on the specific aggregation behavior, and the morphology of the resulting supramolecular structures for this compound would be purely speculative.

Computational and Theoretical Chemistry Investigations

Electronic Structure and Reactivity Modeling

The electronic properties of a molecule are fundamental to its chemical behavior. Computational methods are routinely used to model these characteristics, offering insights into stability, reactivity, and potential interaction sites.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 7-Bromo-6-fluoro-2-methylquinoline, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and electronic ground state. These calculations form the basis for many other theoretical analyses.

Despite the widespread use of DFT for studying quinoline (B57606) derivatives, no specific studies reporting DFT calculations for this compound have been identified. Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density, with different colors representing varying electrostatic potentials.

For this compound, an MEP analysis would highlight the electron-rich and electron-poor regions. The nitrogen atom in the quinoline ring is expected to be a region of negative potential (nucleophilic), while the hydrogen atoms and regions near the electronegative fluorine and bromine atoms would show positive potential (electrophilic). However, specific MEP analysis data for this compound is not available in the reviewed literature.

HOMO-LUMO Orbital Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

A HOMO-LUMO analysis for this compound would provide insights into its charge transfer properties and its behavior in chemical reactions. A smaller energy gap generally suggests higher reactivity. At present, there are no published studies detailing the HOMO-LUMO energies or the energy gap for this specific compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled and unfilled orbitals. This analysis can explain the stability of different molecular conformations and the nature of intramolecular interactions.

An NBO analysis of this compound would elucidate the interactions between the various substituents and the quinoline core. However, dedicated NBO studies for this compound have not been found in the scientific literature.

Reaction Mechanism Elucidation

Computational chemistry is also instrumental in mapping out the pathways of chemical reactions, helping to understand how reactants are converted into products.

Transition State Analysis for Key Synthetic Steps

The synthesis of substituted quinolines can proceed through various routes. Transition state analysis is a computational technique used to identify the highest energy point along a reaction coordinate, known as the transition state. By calculating the structure and energy of the transition state, chemists can understand the kinetics and feasibility of a particular reaction step.

For the synthesis of this compound, this analysis could be applied to key steps such as the cyclization to form the quinoline ring or the introduction of the bromo and fluoro substituents. Such studies would provide valuable information for optimizing synthetic protocols. Nevertheless, there are currently no published transition state analyses for the synthesis of this specific molecule.

Catalytic Cycle Modeling for Metal-Mediated Reactions

While specific catalytic cycle modeling for this compound is not extensively documented in publicly available research, the broader field of quinoline chemistry provides a strong basis for understanding such reactions. Transition-metal catalyzed reactions are pivotal for the synthesis of complex quinoline-based heterocycles. ias.ac.in These metals, including palladium, copper, nickel, and ruthenium, are known to facilitate reactions through various mechanisms such as C-H activation, cross-coupling, and cyclization. ias.ac.inresearchgate.net

The catalytic cycles for these transformations typically involve several key steps:

Oxidative Addition: The metal catalyst inserts into a bond of the organic halide (e.g., the C-Br bond in a bromo-quinoline derivative).

Transmetalation or Carbometalation: An organometallic reagent transfers its organic group to the catalyst, or an unsaturated molecule inserts into the metal-carbon bond.

Reductive Elimination: The final product is formed by the elimination of the coupled organic groups from the metal center, regenerating the catalyst for the next cycle.

For instance, in Suzuki-Miyaura cross-coupling reactions, a common method for creating carbon-carbon bonds, a palladium catalyst is used to couple an organoboron compound with an organohalide. acs.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid derivative (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. acs.org Modeling these cycles for this compound would involve density functional theory (DFT) calculations to determine the energies of intermediates and transition states, providing a detailed picture of the reaction pathway and helping to optimize reaction conditions.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound.

Time-dependent density functional theory (TD-DFT) is the primary computational tool for simulating UV-Vis absorption and emission spectra. researchgate.net These calculations can predict the electronic transitions responsible for the observed absorption bands. For quinoline and its derivatives, TD-DFT has been used to study their electronic absorption spectra, providing insights into the effects of substituents on the electronic structure. researchgate.netresearchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key factor determining the electronic transition energies and, consequently, the position of the absorption maxima. researchgate.net

Molecular Dynamics and Ligand-Target Interaction Studies

Computational techniques are crucial in drug discovery for evaluating the potential of molecules to interact with biological targets.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. This technique is widely used in the study of quinoline derivatives to understand their binding modes with various protein targets, such as enzymes and receptors implicated in diseases like cancer and microbial infections. nih.govnih.gov For example, quinoline derivatives have been docked against the epidermal growth factor receptor (EGFR), a target in cancer therapy, to predict their binding affinity and interactions with key amino acid residues in the active site. nih.gov While specific docking studies for this compound are not detailed in the available literature, related compounds have been evaluated against various targets.

Table 1: Example of Molecular Docking Data for Quinoline Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| Quinazoline (B50416) Derivative 8a | EGFR | -6.7 | Key hydrogen bonds and other interactions |

| Quinazoline Derivative 8c | EGFR | -5.3 | Key hydrogen bonds and other interactions |

This table presents example data from a study on quinazoline derivatives to illustrate the type of information obtained from molecular docking simulations. nih.gov

Building upon molecular docking, the prediction of binding affinity is a critical step in optimizing a chemical scaffold for improved biological activity. Computational methods can estimate the free energy of binding, providing a quantitative measure of how strongly a ligand binds to its target. This information helps in prioritizing compounds for synthesis and experimental testing. For quinoline derivatives, these predictions can guide the modification of the quinoline scaffold to enhance its interaction with a specific biological target. researchgate.net Molecular dynamics (MD) simulations can further refine these predictions by accounting for the dynamic nature of both the ligand and the protein, providing a more accurate assessment of the stability of the ligand-protein complex over time. nih.gov

Advanced Spectroscopic and Structural Elucidation in Research Contexts

High-Resolution Mass Spectrometry for Reaction Monitoring

High-resolution mass spectrometry (HRMS) is an indispensable tool for monitoring the synthesis of complex organic molecules like 7-Bromo-6-fluoro-2-methylquinoline. Its ability to provide highly accurate mass measurements allows for the unambiguous determination of elemental compositions, facilitating the identification of reactants, intermediates, and final products in a reaction mixture.

In the synthesis of substituted quinolines, which often involves multi-step sequences, HRMS can be employed to track the progress of each transformation. For instance, in a potential synthesis of this compound, key reaction steps such as cyclization, bromination, or fluorination can be monitored. By analyzing aliquots from the reaction at different time points, researchers can confirm the formation of the desired intermediates and the final product, as well as identify any potential side products. This real-time analysis is crucial for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize yield and purity. The high resolving power of instruments like Orbitrap or FT-ICR mass spectrometers allows for the differentiation of species with very similar masses, which is particularly important when dealing with halogenated compounds where isotopic patterns provide an additional layer of confirmation.

Multidimensional Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For a molecule with the complexity of this compound, multidimensional NMR techniques are essential for the complete assignment of its proton, carbon, and fluorine signals.

Advanced 1H, 13C, 19F NMR for Complex Derivative Characterization

The characterization of this compound and its derivatives relies heavily on one-dimensional NMR spectroscopy.

¹H NMR: The proton NMR spectrum would provide crucial information about the substitution pattern on the quinoline (B57606) ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms. For example, the proton at position 8 would likely appear as a doublet, coupled to the fluorine at position 6. The methyl group at position 2 would present as a singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum complements the proton data, with the chemical shifts of the carbon atoms being sensitive to the electronic environment. The carbons directly attached to the halogens (C6 and C7) would exhibit characteristic shifts, and the C-F coupling would be observable for C6 and adjacent carbons.

¹⁹F NMR: Fluorine NMR is particularly informative for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is indicative of the electronic environment around the fluorine atom. Furthermore, coupling to neighboring protons (H5 and H8) would provide valuable structural confirmation.

While no specific NMR data for this compound is publicly available in the searched literature, data for related isomers such as 6-bromo-8-fluoro-2-methylquinoline (B1528381) and other substituted quinolines can be used to predict the expected spectral features. nih.gov For instance, in a related compound, ethyl 8-bromo-6-fluoroquinoline-2-carboxylate, the fluorine substituent significantly influences the chemical shifts of the adjacent aromatic protons and carbons. rsc.org

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment

Two-dimensional NMR techniques are critical for unambiguously assigning the complex spectra of substituted quinolines. nih.govuni.lunih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In this compound, COSY would help to identify adjacent protons on the quinoline ring, such as the protons at positions 3, 4, and 5, and the coupling between H5 and H8. bldpharm.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the carbon signals based on the already assigned proton signals. bldpharm.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This can be used to confirm the regiochemistry and stereochemistry of derivatives. For example, a NOESY experiment could show a spatial correlation between the methyl group protons and the proton at position 8, confirming their proximity on the quinoline ring. bldpharm.com

X-Ray Crystallography of Novel Derivatives

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and conformation. While no crystal structure for this compound itself has been reported in the searched literature, the technique is widely applied to quinoline derivatives.

Conformational Analysis and Intermolecular Interactions

A crystal structure of a derivative of this compound would reveal the planarity of the quinoline ring system and the orientation of its substituents. The analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as π-π stacking between the aromatic rings, and potential halogen bonding involving the bromine atom. These interactions are crucial in understanding the solid-state properties of the material. For example, studies on other bromo-substituted heterocyclic compounds have revealed the importance of C–Br···π interactions in directing the crystal packing. researchgate.net

Co-crystallization Studies with Model Biological Targets (for structural insights, not efficacy)

Co-crystallization of quinoline derivatives with model biological targets, such as enzymes or receptors, can provide invaluable structural insights into their binding modes. Although not indicative of efficacy, these studies can reveal the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein's active site. For a derivative of this compound, such a study could highlight the role of the bromine and fluorine atoms in molecular recognition. The bromine atom, for example, could act as a halogen bond donor, interacting with electron-rich pockets in the protein. The fluorine atom could engage in hydrogen bonding or other electrostatic interactions. These structural insights are fundamental for the rational design of new molecules with tailored binding properties.

Infrared and Raman Spectroscopy for Functional Group Analysis

A comprehensive search of scientific literature and spectral databases has been conducted to gather information on the infrared (IR) and Raman spectroscopic properties of the chemical compound this compound.

Despite extensive investigation, specific experimental or theoretical research findings detailing the vibrational analysis, including infrared and Raman spectra, for this compound are not available in the public domain. While spectroscopic data exists for structurally related quinoline derivatives, such as those with alternative substitution patterns of bromine and fluorine, this information is not directly applicable to the unique molecular structure of this compound.

The interpretation of IR and Raman spectra is highly specific to the exact arrangement of atoms and functional groups within a molecule. The positions of the bromo, fluoro, and methyl groups on the quinoline core in this compound will produce a unique vibrational fingerprint. Extrapolating from other halogenated methylquinolines would lead to inaccuracies in the assignment of vibrational modes and would not meet the standards of rigorous scientific reporting.

Therefore, without dedicated spectroscopic studies on this compound, it is not possible to provide detailed research findings or construct an accurate data table of its vibrational frequencies and functional group assignments as requested. Further experimental research is required to elucidate the specific IR and Raman characteristics of this compound.

Exploration of Research Applications of 7 Bromo 6 Fluoro 2 Methylquinoline Scaffolds

Investigation of Biological Interaction Mechanisms for Novel Chemical Probes

While specific data for 7-Bromo-6-fluoro-2-methylquinoline is not documented, the general class of quinolines and fluoroquinolones is well-known for its significant biological interactions.

In vitro Studies on Enzyme Inhibition and Target Binding (e.g., DNA Gyrase, Topoisomerase IV)

Quinolone compounds are famously recognized as potent inhibitors of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, and their inhibition leads to bacterial cell death. This mechanism is the basis for the antibacterial efficacy of the widely used fluoroquinolone antibiotics. The general mechanism involves the stabilization of a complex between the enzyme and DNA, which leads to double-strand breaks in the bacterial chromosome. The potency against DNA gyrase is often more pronounced in Gram-negative bacteria, while topoisomerase IV is a primary target in many Gram-positive bacteria. Although this is a well-established mechanism for the quinolone class, specific inhibitory concentrations (such as IC₅₀ values) or binding affinities for this compound against these enzymes are not available in current literature.

Mechanistic Research into Cell Proliferation Modulation (e.g., cell cycle arrest studies in cancer research models, without clinical human trial data)

The quinoline (B57606) scaffold is a privileged structure in the development of anticancer agents. Various derivatives have been shown to exert antiproliferative effects through diverse mechanisms, including the induction of cell cycle arrest. For instance, studies on other novel quinoline derivatives have demonstrated the ability to cause cell cycle arrest at the G2/M phase in cancer cell lines. This is often accompanied by the modulation of key regulatory proteins such as cyclin-dependent kinases (e.g., CDK1) and cyclins. Halogenation of the quinoline ring is a common strategy in medicinal chemistry that can influence a compound's activity. acs.org However, specific studies detailing the effect of this compound on cell proliferation or the cell cycle in any cancer research model have not been reported.

Exploration of GABAA Receptor Subtype Selectivity (as a research tool)

The GABAA receptor is a crucial target for a variety of centrally acting drugs. While a vast number of compounds have been explored for their activity at this receptor, there is no information in the available scientific literature to suggest that this compound has been investigated as a selective ligand or research tool for GABAA receptor subtypes.

Advanced Materials Research Scaffolds

The unique electronic and photophysical properties of the quinoline ring system make it an attractive scaffold for the development of advanced materials. rsc.org

Investigation of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems, such as quinolines, are often investigated for their nonlinear optical (NLO) properties. These properties are essential for applications in optoelectronics, including frequency conversion and optical switching. The introduction of electron-donating and electron-withdrawing groups can enhance NLO responses. Despite the potential of the this compound structure, which contains both a halogen (electron-withdrawing) and a methyl group (weakly electron-donating), no studies concerning its specific NLO properties have been published.

Development of Quinoline-Based Ligands for Catalysis Research

Quinoline derivatives are widely used as ligands in coordination chemistry and catalysis. Their nitrogen atom can coordinate to a metal center, and the fused aromatic system can be modified to tune the steric and electronic properties of the resulting catalyst. Organometallic complexes featuring quinoline-based ligands have been successfully employed in various catalytic transformations. While this demonstrates the utility of the general scaffold, research on the specific use of this compound as a ligand in catalysis has not been documented.

Design of Organic Light-Emitting Diode (OLED) Components

There is currently no available scientific literature or research data detailing the design, synthesis, or evaluation of this compound for use in Organic Light-Emitting Diode (OLED) components. The photoluminescent and electroluminescent properties of this specific compound have not been reported in the context of OLEDs. Consequently, no information exists regarding its potential role as an emitter, host, or charge-transport material within an OLED architecture. While related quinoline structures are sometimes utilized in the development of dyes for OLEDs, no such application has been documented for this compound.

Chemical Sensor and Imaging Probe Development

The development of chemical sensors and imaging probes often leverages the fluorescent properties of molecules that can interact with specific analytes. Quinoline and its derivatives are known to exhibit fluorescence and have been explored for these purposes. nanobioletters.comnih.govcore.ac.uk However, there is a notable absence of research focused on the application of this compound in this field.

The ability of quinoline-based compounds to act as chelating agents for metal ions has led to their use as fluorescent sensors. nanobioletters.comrsc.orgacs.org These sensors typically function by exhibiting a change in their fluorescence upon binding to a metal ion. Despite the general potential of the quinoline scaffold for this purpose, no studies have been published that investigate or report the use of this compound for the detection or quantification of any metal ions. Research on related quinoline derivatives has shown selective detection of ions such as Zn²⁺, Cu²⁺, Fe³⁺, and Fe²⁺, but these findings are not transferable to the specific compound without dedicated experimental validation. nanobioletters.comrsc.orgacs.org

The nitrogen atom in the quinoline ring can be protonated, leading to changes in the molecule's electronic structure and, consequently, its photophysical properties. This principle is the basis for the development of quinoline-based fluorescent pH sensors. nih.govresearchgate.netbohrium.com Additionally, the design of specific receptors on the quinoline framework can enable the sensing of anions.

Despite these general principles, there is no scientific literature available that describes the design, synthesis, or testing of this compound as a pH or anion sensor. The specific influence of the bromo and fluoro substituents at the 7- and 6-positions on the pKa of the quinoline nitrogen and its interaction with anions has not been investigated or reported.

An exploration of the untapped potential of this compound charts a forward-looking course for research into this specific heterocyclic compound. While detailed studies on this particular molecule are nascent, the broader field of quinoline chemistry provides a roadmap for future investigations. This article outlines prospective research avenues, focusing on sustainable synthesis, library creation, mechanistic understanding, and novel functionalization strategies, all centered on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 7-Bromo-6-fluoro-2-methylquinoline, and which parameters critically affect yield and purity?

The synthesis typically involves halogenation and methoxylation reactions. A common approach uses sequential bromination and fluorination of a quinoline precursor, with careful control of reaction temperature (40–80°C), solvent choice (e.g., DMF or THF), and stoichiometry of halogenating agents (e.g., NBS for bromination, Selectfluor for fluorination). Yield optimization requires inert atmospheres to prevent side reactions and purification via column chromatography . Multi-step protocols, such as those used for trifluoromethyl-substituted quinolines, emphasize the importance of protecting groups to prevent premature substituent loss .

Q. How do the positions of bromo and fluoro substituents influence the electronic properties and reactivity of this compound?

The bromine at position 7 and fluorine at position 6 create an electron-deficient aromatic system, enhancing electrophilic substitution at position 4. The methyl group at position 2 sterically hinders reactions at adjacent positions. Comparative studies on similar compounds (e.g., 6-Bromo-2-chloro-4-methylquinoline) show that substituent orientation significantly impacts reactivity in cross-coupling reactions. For example, bromine’s position affects oxidative addition efficiency in Suzuki-Miyaura couplings . Fluorine’s electron-withdrawing effect increases stability against nucleophilic attack .

Q. Which spectroscopic and chromatographic methods are recommended for confirming the structure and purity of this compound?

Key techniques include:

- NMR : H and C NMR to verify substituent positions (e.g., methyl group at C2, bromine/fluorine at C7/C6).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHBrFN).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%). Structural data from PubChem (InChIKey, canonical SMILES) provide reference standards for validation .

Advanced Research Questions

Q. What strategies mitigate dehalogenation or premature substituent loss during palladium-catalyzed cross-coupling reactions involving this compound?

To minimize dehalogenation:

- Use Pd catalysts with bulky ligands (e.g., XPhos) to reduce β-hydride elimination.

- Optimize reaction temperature (60–90°C) and base (e.g., KCO) to stabilize intermediates.

- Pre-functionalize the quinoline core with directing groups (e.g., -OMe) to enhance regioselectivity. Studies on ferrocenyl-substituted quinolines demonstrate that electron-deficient aryl halides require lower catalyst loadings (1–2 mol%) to prevent side reactions .

Q. How can researchers reconcile discrepancies in reported biological activity data for this compound derivatives across different studies?

Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or substituent effects. To resolve discrepancies:

- Standardize bioassay protocols (e.g., ATP concentration in kinase assays).

- Conduct structure-activity relationship (SAR) studies to isolate substituent contributions (e.g., methyl vs. trifluoromethyl groups at C2).

- Use computational tools (e.g., molecular docking) to predict binding modes and validate experimental IC values .

Q. What computational modeling approaches are suitable for predicting the binding interactions of this compound with kinase targets?

Density functional theory (DFT) calculations can map electrostatic potential surfaces to identify reactive sites. Molecular dynamics (MD) simulations assess flexibility of the methyl group at C2, which influences hydrophobic pocket interactions. QSAR models trained on PubChem data (e.g., molecular weight, logP) predict bioavailability and target affinity. For example, trifluoromethyl analogs show enhanced kinase inhibition due to increased lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.